molecular formula C21H16FN3O3S2 B12119465 (4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12119465
M. Wt: 441.5 g/mol
InChI Key: PXDFJVDFKOXMAE-BMRADRMJSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the fluorophenyl, hydroxy, methylbenzoyl, and methylsulfanyl-thiadiazol groups through various chemical reactions. The exact conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of reagents and conditions would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl and methylbenzoyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-2-thiophenyl-methanone
  • N-(4-fluorophenyl)benzamide
  • 5-(4-fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl

Uniqueness

What sets 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16FN3O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16FN3O3S2/c1-11-3-5-13(6-4-11)17(26)15-16(12-7-9-14(22)10-8-12)25(19(28)18(15)27)20-23-24-21(29-2)30-20/h3-10,16,26H,1-2H3/b17-15+

InChI Key

PXDFJVDFKOXMAE-BMRADRMJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)SC)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)SC)C4=CC=C(C=C4)F)O

Origin of Product

United States

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